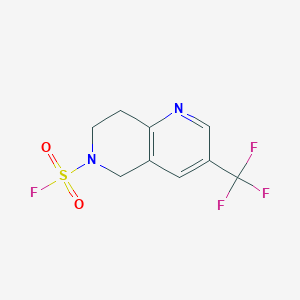

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

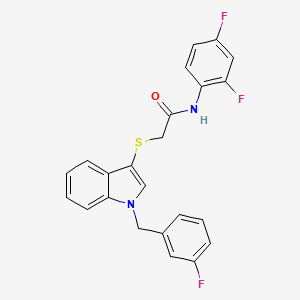

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide, also known as BHPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. BHPPB belongs to the class of benzamides, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.

Aplicaciones Científicas De Investigación

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including benzamide compounds, has explored their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. Studies such as those by Saeed et al. (2020) focus on the crystalline structure and intermolecular interactions of these compounds, highlighting their potential in the design of materials and drugs due to their stable hydrogen bonding and π-interactions. These findings can provide a basis for understanding the solid-state behavior of similar compounds like 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide (Saeed et al., 2020).

Antimicrobial and Antifungal Activity

Compounds structurally related to 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide have been evaluated for their antimicrobial and antifungal activities. For instance, Ienascu et al. (2019) synthesized and tested derivatives for activity against bacterial and fungal strains, providing insights into their potential as antimicrobial agents. Similarly, derivatives have shown specific activity against phyto-pathogenic fungi and yeasts, indicating their potential in agricultural and medical applications (Ienascu et al., 2019).

Antidopaminergic Properties

Research on benzamide derivatives has also covered their antidopaminergic properties, relevant to the development of antipsychotic medications. Studies like those by Högberg et al. (1990) provide detailed comparisons of such properties among different benzamide compounds, contributing to the understanding of how structural differences impact their biological activity and potential side effects (Högberg et al., 1990).

Synthesis and Chemical Transformations

The literature also delves into the synthetic routes and chemical transformations of benzamide derivatives, offering insights into the versatility of these compounds in chemical synthesis. For example, the reaction of brominated benzolactone/lactam with thioamides under basic conditions demonstrates diverse outcomes such as Eschenmoser coupling reactions and ring transformations, which are crucial for the development of novel organic compounds (Kammel et al., 2015).

Propiedades

IUPAC Name |

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-16(20,13-7-3-2-4-8-13)11-18-15(19)12-6-5-9-14(17)10-12/h2-10,20H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSSBRUODFEYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)Br)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoate](/img/structure/B2759580.png)

![N-[2-(4-Fluorophenoxy)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2759581.png)

![dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759587.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2759599.png)

![5-[[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2759600.png)